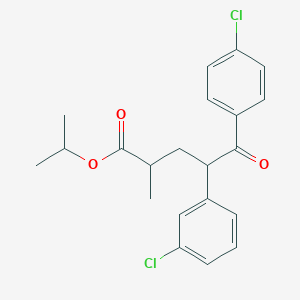
4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is a chiral nitrogen ligand known for its utility in enantioselective synthesis. This compound, with the molecular formula C12H20N2O2, is characterized by its unique structure, which includes two isopropyl groups and a dihydro-bioxazole ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropylamine with a suitable dihydroxy compound, followed by cyclization to form the bioxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often requires inert atmosphere conditions and specific temperature controls to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives.
Reduction: Reduction reactions can modify the dihydro-bioxazole ring, potentially leading to different bioxazole derivatives.
Substitution: Substitution reactions, particularly at the isopropyl groups, can yield a variety of substituted bioxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and modified bioxazole derivatives, which can have different properties and applications .
Wissenschaftliche Forschungsanwendungen
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole primarily involves its role as a chiral ligand. It interacts with metal catalysts to facilitate enantioselective reactions, thereby influencing the formation of specific enantiomers. The molecular targets and pathways involved include coordination with metal centers and stabilization of transition states during catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Diisopropyl-4,5,4’,5’-tetrahydro[2.2]bioxazolyl
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bi-1,3-oxazole
Uniqueness: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is unique due to its specific chiral properties and its ability to act as a ligand in enantioselective synthesis. Its structure allows for effective coordination with metal catalysts, making it particularly valuable in the synthesis of enantiomerically pure compounds .
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(1,3-oxazol-2-yl)-4,4-di(propan-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)12(9(3)4)7-16-11(14-12)10-13-5-6-15-10/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
FPZAYTQHEQTITH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(COC(=N1)C2=NC=CO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)
![6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355746.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)




![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
